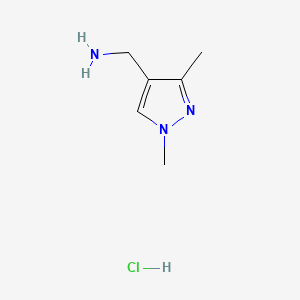![molecular formula C8H10N4 B598881 (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine CAS No. 1201597-28-5](/img/structure/B598881.png)
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Vue d'ensemble
Description
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine, also known as MIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIPA is a heterocyclic amine that contains a pyridazine ring and an imidazole ring, making it a unique compound with diverse properties. In
Mécanisme D'action
The mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer properties. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to modulate the activity of neurotransmitters, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its relative ease of synthesis and high yields. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with in certain assays.
Orientations Futures
There are several potential future directions for research on (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine. One area of interest is the development of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine-based anticancer drugs, which could have significant clinical applications. Additionally, further research is needed to fully understand the mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine and its potential therapeutic applications in neurodegenerative diseases and inflammatory diseases. Finally, the development of new synthesis methods for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine could lead to the production of analogs with improved properties and potential therapeutic applications.
Applications De Recherche Scientifique
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been found to have potential applications in biomedical research, particularly in the field of cancer research. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISNHXVZGEQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)




![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)




![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)
